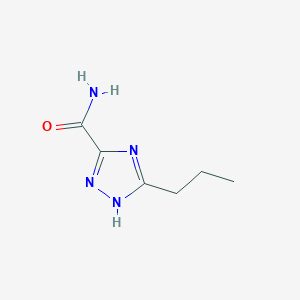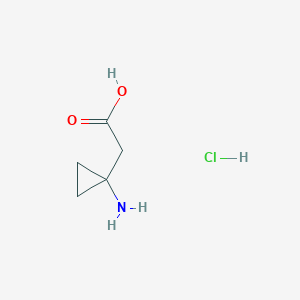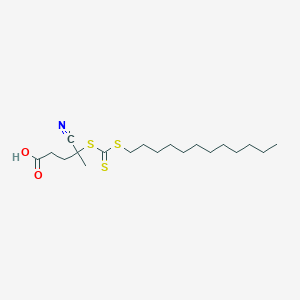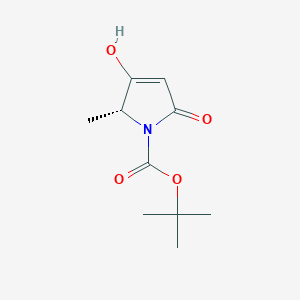
3-Amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one
Übersicht
Beschreibung
“3-Amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one” is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . It has gained significant attention in recent years due to its potential use in various scientific applications.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one” are not fully detailed in the searched resources. It is known that it has a molecular weight of 222.26 g/mol .Wissenschaftliche Forschungsanwendungen
Novel Derivatives as 5-HT1A Receptor Agonists
Research on novel derivatives of 2-pyridinemethylamine, including compounds structurally related to 3-Amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one, has shown that the introduction of a fluorine atom enhances 5-HT1A agonist activity. These compounds exhibit potent antidepressant potential after oral administration, suggesting their utility in treating depression (Vacher et al., 1999).
Antimycobacterial Activity
A study on spiro-piperidin-4-ones revealed antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium smegmatis. Compound 4e, with a fluorophenyl group, showed significant potency, suggesting the relevance of these compounds in tuberculosis treatment (Kumar et al., 2008).
Asymmetric Synthesis of Piperidines
A method for asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts, has been developed. This synthesis route is of interest for creating biologically relevant polysubstituted piperidines (Salgado et al., 2019).
Aurora Kinase Inhibitor
Compounds containing structural motifs similar to 3-Amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one have been identified as inhibitors of Aurora A kinase, suggesting their utility in cancer treatment. Such compounds may offer new therapeutic options for treating cancer (ヘンリー,ジェームズ, 2006).
Analgesia in Neuropathic Pain
Research on 5-HT(1A) receptor agonists, including structurally related compounds, has shown efficacy in attenuating mechanical allodynia in models of neuropathic pain. These findings highlight the analgesic potential of such compounds in treating conditions like trigeminal neuralgia (Deseure et al., 2002).
Eigenschaften
IUPAC Name |
3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-8-4-5-9(13)11(7-8)15-6-2-3-10(14)12(15)16/h4-5,7,10H,2-3,6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSWAKJMROVEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2CCCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)






![6-Bromobenzo[c]isothiazole](/img/structure/B1525720.png)

